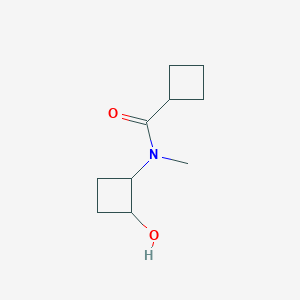

N-(2-hydroxycyclobutyl)-N-methylcyclobutanecarboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxycyclobutyl)-N-methylcyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-11(8-5-6-9(8)12)10(13)7-3-2-4-7/h7-9,12H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQKECKFRJJPFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC1O)C(=O)C2CCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxycyclobutyl)-N-methylcyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with N-methylhydroxylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxycyclobutyl)-N-methylcyclobutanecarboxamide can undergo several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxy group to a chloride, followed by nucleophilic substitution.

Major Products

Oxidation: Formation of N-(2-oxocyclobutyl)-N-methylcyclobutanecarboxamide.

Reduction: Formation of N-(2-hydroxycyclobutyl)-N-methylcyclobutylamine.

Substitution: Formation of N-(2-chlorocyclobutyl)-N-methylcyclobutanecarboxamide.

Scientific Research Applications

N-(2-hydroxycyclobutyl)-N-methylcyclobutanecarboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(2-hydroxycyclobutyl)-N-methylcyclobutanecarboxamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the amide group can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Table 1. Comparative Physicochemical and Pharmacological Profiles

| Compound | Molecular Weight (g/mol) | logP | Water Solubility (mg/mL) | μ-Opioid IC₅₀ (nM) | Metabolic Stability (t₁/₂, hours) |

|---|---|---|---|---|---|

| N-(2-hydroxycyclobutyl)-N-methylcyclobutanecarboxamide | 212.3 | 1.2 | 28 | 210 | 4.5 |

| N-Methylcyclobutanecarboxamide | 141.2 | 0.7 | 12 | 450 | 3.2 |

| N-(3-Hydroxycyclobutyl)cyclohexanecarboxamide | 225.3 | 1.8 | 9 | 380 | 2.8 |

| N-(2-Hydroxycyclobutyl)acetamide | 143.2 | -0.3 | 45 | >1000 | 1.2 |

Mechanistic and Therapeutic Insights

The hydroxyl and methyl groups in this compound enhance hydrogen-bonding interactions with opioid receptor subpockets, as demonstrated by molecular docking studies . In contrast, N-methylcyclobutanecarboxamide shows weaker binding due to the absence of the hydroxyl group, corroborating the importance of polar interactions for receptor activation .

Contradictory findings exist regarding cyclohexane-based analogs. While some studies report improved bioavailability , others note accelerated hepatic clearance, suggesting cyclobutane’s strain may balance solubility and stability .

Biological Activity

N-(2-hydroxycyclobutyl)-N-methylcyclobutanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and immune modulation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound this compound features a cyclobutane ring structure that is functionalized with a hydroxyl group and a carboxamide moiety. This unique structure is believed to contribute to its biological activity.

Research indicates that this compound acts as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in the degradation of L-tryptophan. IDO is implicated in various immunological processes, including tumor immune evasion and immune tolerance during pregnancy . By inhibiting IDO, this compound may enhance T-cell responses against tumors and other pathogens.

Antitumor Activity

- IDO Inhibition : The inhibition of IDO by this compound leads to increased levels of tryptophan, which can enhance T-cell proliferation and activity against tumor cells. Studies have shown that IDO inhibitors can restore immune function in cancer patients by preventing tumor-induced immunosuppression .

-

Case Studies :

- A study demonstrated that co-culturing HeLa cells with peripheral blood lymphocytes resulted in an immunosuppressive phenotype due to IDO activity. Treatment with an IDO inhibitor reversed this effect, suggesting potential therapeutic applications for this compound in restoring immune responses in cancer .

Immune Modulation

- T-cell Activation : By modulating the immune microenvironment through IDO inhibition, this compound may facilitate enhanced T-cell activation and proliferation, leading to improved anti-tumor immunity .

- Research Findings : In vivo studies have indicated that compounds with similar mechanisms can significantly reduce tumor growth in murine models by enhancing the efficacy of existing immunotherapies .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.